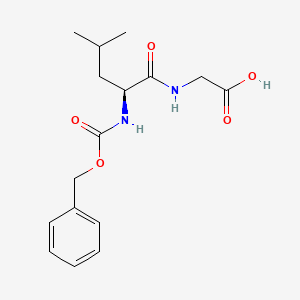

N-benzyloxycarbonyl-L-leucylglycine

CAS No.: 2706-38-9

Cat. No.: VC2444040

Molecular Formula: C16H22N2O5

Molecular Weight: 322.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2706-38-9 |

|---|---|

| Molecular Formula | C16H22N2O5 |

| Molecular Weight | 322.36 g/mol |

| IUPAC Name | 2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid |

| Standard InChI | InChI=1S/C16H22N2O5/c1-11(2)8-13(15(21)17-9-14(19)20)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,20) |

| Standard InChI Key | YJNQRRCNDSQTQO-UHFFFAOYSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

| SMILES | CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Structure and Properties

N-benzyloxycarbonyl-L-leucylglycine (CAS: 2706-38-9) has the molecular formula C₁₆H₂₂N₂O₅ and a molecular weight of 322.36 g/mol. The compound contains a dipeptide backbone with the Cbz protecting group on the N-terminus. The Cbz group consists of a benzene ring attached to the amino group via a carbamate linkage. This structure provides stability while allowing for selective deprotection under specific conditions.

Physical and Chemical Properties

The physical and chemical properties of N-benzyloxycarbonyl-L-leucylglycine are summarized in Table 1:

| Property | Value |

|---|---|

| CAS Number | 2706-38-9 |

| Molecular Formula | C₁₆H₂₂N₂O₅ |

| Molecular Weight | 322.36 g/mol |

| IUPAC Name | 2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid |

| Sequence | LG |

| Standard InChI | InChI=1S/C16H22N2O5/c1-11(2)8-13(15(21)17-9-14(19)20)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,20) |

| Standard InChIKey | YJNQRRCNDSQTQO-UHFFFAOYSA-N |

| PubChem Compound | 100087 |

The compound contains two peptide bonds and a free carboxylic acid group at the C-terminus. The leucine side chain provides hydrophobicity, while the carbamate group in the Cbz moiety can participate in hydrogen bonding. These structural features influence the compound's solubility, reactivity, and potential for intermolecular interactions.

Synthesis Methods

Multiple synthetic routes for N-benzyloxycarbonyl-L-leucylglycine have been developed and documented. The most common approach involves coupling N-benzyloxycarbonyl-L-leucine with glycine or glycine derivatives.

Conventional Coupling Methods

A standard method of synthesis involves the reaction of N-Cbz-L-leucine (CAS: 2018-66-8) with glycine ethyl ester, followed by hydrolysis of the ester. This reaction is typically conducted by boiling the reactants under reflux in ethyl acetate . The synthesis can be represented as follows:

-

Coupling reaction: N-Cbz-L-leucine + glycine ethyl ester → N-Cbz-L-leucylglycine ethyl ester

-

Hydrolysis: N-Cbz-L-leucylglycine ethyl ester → N-Cbz-L-leucylglycine + ethanol

Acetylene Ether Method

An alternative approach utilizes acetylene ethers as condensing agents. The process involves:

-

Preparation of an intimate mixture of N-Cbz-L-leucine and glycine ethyl ester in equimolecular quantities

-

Addition of an acetylene ether (at least 1 mol per mol of N-Cbz-amino acid)

-

Allowing the reaction to proceed, with spontaneous heat development or heating in a water bath

-

Washing with cold potassium carbonate solution and cold dilute hydrochloric acid

-

Drying on anhydrous sodium sulfate and removing the solvent by evaporation

This method typically results in the crystallization of the peptide ester, which can be further hydrolyzed to yield N-benzyloxycarbonyl-L-leucylglycine.

Applications in Peptide Synthesis

N-benzyloxycarbonyl-L-leucylglycine serves as a valuable building block in peptide synthesis, with applications extending to various biochemical research fields.

Role as an Intermediate

The compound functions as an important intermediate in the synthesis of longer peptide chains. The presence of the Cbz protecting group allows for selective reactions, as it protects the amino group during coupling reactions. This selectivity is crucial for building peptide chains with specific sequences and structures.

Studies of Peptide Properties

Researchers have utilized N-benzyloxycarbonyl-L-leucylglycine and related compounds to study fundamental peptide properties. For example, investigations into the competing hydrolysis and epimerization of peptides have employed this compound as a model substrate . Such studies provide insights into peptide stability and stereochemical integrity under various conditions.

Research Findings and Biological Activities

Various studies have explored the properties and potential applications of N-benzyloxycarbonyl-L-leucylglycine and related compounds in biochemical and pharmacological research.

Hydrolysis and Epimerization Studies

Research has examined the competing processes of hydrolysis and epimerization in peptides containing the leucylglycine sequence. In one study, scientists analyzed the products formed when heating L-prolyl-L-leucylglycylglycine at elevated temperatures. Chromatographic analysis identified multiple components in the hydrolysis mixture, including cyclic dipeptides (diketopiperazines) formed from proline and leucine residues . These findings contribute to our understanding of peptide behavior under thermal stress.

Relationship to Collagenase Inhibitors

Structure-activity studies have shown that certain derivatives related to N-benzyloxycarbonyl-L-leucylglycine can exhibit biological activity. For instance, a 'ketomethylene' peptide containing the sequence N-benzyloxycarbonyl-L-prolyl-L-alanyl-3-amino-2-oxopropyl-L-leucyl-L-alanylglycine ethyl ester has been demonstrated to be a fairly potent competitive inhibitor of human skin collagenase . This suggests potential applications in developing therapeutics targeting collagen-degrading enzymes.

Analytical Characterization

Multiple analytical methods can be employed to characterize N-benzyloxycarbonyl-L-leucylglycine, ensuring its identity, purity, and structural integrity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound. The ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the benzyl group, the α-protons of the amino acid residues, and the methylene protons of glycine. Similarly, ¹³C NMR spectroscopy can confirm the presence of carbonyl carbons, aromatic carbons, and aliphatic carbons.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) represents a primary method for assessing the purity of N-benzyloxycarbonyl-L-leucylglycine. Reversed-phase C-18 columns with appropriate mobile phases, such as mixtures of acetonitrile and ammonium acetate buffer, have been employed for this purpose. Gas Chromatography (GC) analysis of derivatives can also be utilized to determine the absolute configuration of the α-carbons following hydrolysis .

Precursor and Related Compounds

Understanding the properties of precursor compounds provides valuable context for N-benzyloxycarbonyl-L-leucylglycine research and applications.

N-benzyloxycarbonyl-L-leucine

N-benzyloxycarbonyl-L-leucine (CAS: 2018-66-8), a key precursor in the synthesis of N-benzyloxycarbonyl-L-leucylglycine, has a molecular formula of C₁₄H₁₉NO₄ and a molecular weight of 265.31 g/mol . This compound typically appears as a colorless to light yellow liquid with specific optical rotation [α]₂₀/D of -17° (c=2, ethanol) . Table 2 summarizes its key properties:

| Property | Value |

|---|---|

| CAS Number | 2018-66-8 |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol |

| Physical State | Colorless to light yellow liquid |

| Optical Rotation | [α]₂₀/D -17° (c=2, ethanol) |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone; not easily miscible with water |

| Purity (Commercial) | >96.0% (T) |

| Storage Recommendation | Cool, dark place (<15°C) |

N-benzyloxycarbonyl-L-leucine is primarily used in peptide synthesis and related research applications, serving as a protected amino acid building block .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume